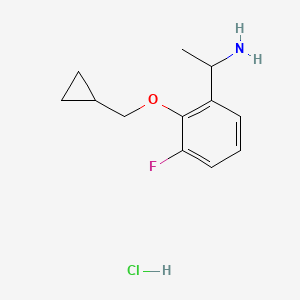
1-(2-Cyclopropylmethoxy-3-fluoro-phenyl)-ethylamine hydrochloride
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 1-(2-Cyclopropylmethoxy-3-fluoro-phenyl)-ethylamine hydrochloride involves several steps. The starting material is typically 2-(Cyclopropylmethoxy)-3-fluorobenzaldehyde, which undergoes a reductive amination reaction with ethylamine. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt . Industrial production methods may involve bulk custom synthesis and sourcing of raw materials .
Analyse Chemischer Reaktionen
1-(2-Cyclopropylmethoxy-3-fluoro-phenyl)-ethylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Cyclopropylmethoxy-3-fluoro-phenyl)-ethylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies involving receptor binding and enzyme inhibition.
Medicine: It is investigated for its potential therapeutic effects and pharmacological properties.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(2-Cyclopropylmethoxy-3-fluoro-phenyl)-ethylamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of the research .
Vergleich Mit ähnlichen Verbindungen
1-(2-Cyclopropylmethoxy-3-fluoro-phenyl)-ethylamine hydrochloride can be compared with other similar compounds, such as:
1-(2-Cyclopropylmethoxy-3-fluorophenyl)ethanone: This compound has a similar structure but lacks the ethylamine group.
2-Cyclopropylmethoxy-3-fluorobenzylamine hydrochloride: This compound has a benzylamine group instead of an ethylamine group. The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties
Biologische Aktivität
1-(2-Cyclopropylmethoxy-3-fluoro-phenyl)-ethylamine hydrochloride is a compound of increasing interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C12H17ClFNO
- Molecular Weight : 233.73 g/mol
- CAS Number : 131954600
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly those involved in the central nervous system (CNS). The compound has shown affinity for serotonin and dopamine receptors, suggesting potential applications in treating mood disorders and neurodegenerative diseases.
Biological Activities
- Antidepressant Effects
- Anticancer Properties
-
Neuroprotective Effects
- The compound has been investigated for its neuroprotective properties. It appears to reduce oxidative stress and inflammation in neuronal cells, which are key factors in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Study 1: Antidepressant Activity
In a controlled study involving rodents, administration of this compound resulted in significant reductions in depressive-like behaviors as measured by the forced swim test (FST) and tail suspension test (TST). The results indicated a dose-dependent response, with higher doses yielding more pronounced effects.
Study 2: Anticancer Efficacy
A series of experiments conducted on human breast cancer cell lines showed that the compound inhibited cell growth by inducing apoptosis. Flow cytometry analysis revealed an increase in apoptotic cells following treatment with varying concentrations of the compound over 48 hours.
Data Table: Summary of Biological Activities
Eigenschaften
IUPAC Name |
1-[2-(cyclopropylmethoxy)-3-fluorophenyl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO.ClH/c1-8(14)10-3-2-4-11(13)12(10)15-7-9-5-6-9;/h2-4,8-9H,5-7,14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAGLMNRYDFAQCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=CC=C1)F)OCC2CC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















